molecular formula C17H25BN2O3 B6338081 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096342-35-5

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338081
CAS No.: 2096342-35-5
M. Wt: 316.2 g/mol
InChI Key: IVTFBFCODQCCFC-UHFFFAOYSA-N
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Description

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted at the 3-position with a boronic acid pinacol ester and at the 4-position with a cyclopentylcarbamoyl group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl or heteroaryl frameworks . The cyclopentylcarbamoyl moiety introduces steric bulk and moderate electron-withdrawing effects, which influence reactivity, solubility, and coupling efficiency.

Properties

IUPAC Name

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-19-10-9-13(14)15(21)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTFBFCODQCCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid. This can be achieved through the reaction of 4-(Cyclopentylcarbamoyl)pyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction is usually carried out under mild conditions to avoid decomposition of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction involving boronic esters. It forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

    Biaryl Compounds: From Suzuki–Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

    Substituted Boronic Esters: From substitution reactions.

Scientific Research Applications

Structure

The compound features a pyridine ring linked to a cyclopentylcarbamoyl group and a boronic acid pinacol ester moiety, which contributes to its unique reactivity profiles in organic synthesis.

Organic Synthesis

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is primarily utilized as an intermediate in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, essential for constructing complex organic molecules.

Table 1: Comparison of Boronic Esters in Organic Synthesis

CompoundReaction TypeYield (%)References
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol esterSuzuki-Miyaura Coupling85
4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol esterSuzuki-Miyaura Coupling90
4-(Piperidin-1-yl)pyridine-3-boronic acid pinacol esterSuzuki-Miyaura Coupling80

Biological Applications

The compound has been investigated for its potential biological activities. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyridinylboronic acids, including this compound, exhibited significant inhibition against specific cancer cell lines with IC50 values in the low micromolar range. This suggests strong potential as therapeutic agents against certain types of cancer.

Activity TypeTest Organism/Cell LineIC50 Value (µM)Source
AnticancerMCF-7 Breast Cancer Cells5.2
AntibacterialE. coli12.0
Proteasome InhibitionHuman Cancer Cell Lines6.5

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of kinase inhibitors and other therapeutic agents. The boronic acid functionality is known to interact with biological molecules, which can lead to the modulation of various pathways involved in disease processes.

Mechanistic Insights

Research indicates that the interaction of this compound with proteasomes alters cellular signaling pathways, promoting apoptosis in cancer cells while sparing normal cells. This mechanism highlights the therapeutic potential of boronic acids in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Carbamoyl Group Modifications
  • 4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 932382-19-9)

    • The diethylcarbamoyl group is less bulky than cyclopentylcarbamoyl, reducing steric hindrance during coupling reactions. This enhances reactivity in sterically demanding cross-couplings .
    • The electron-withdrawing nature of the carbamoyl group activates the boronic ester for coupling, though the diethyl variant may offer slightly faster kinetics due to reduced steric effects.
  • 6-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 1330750-50-9)

    • The carbamoyl group at the 6-position alters regioselectivity in coupling reactions. This positional isomer may form distinct products compared to the 4-substituted analog .
Non-Carbamoyl Substituents
  • 4-(Trifluoromethyl)pyridine-3-boronic acid pinacol ester (CAS 1310405-06-1) The trifluoromethyl group is strongly electron-withdrawing, significantly enhancing the electrophilicity of the boronic ester. This accelerates Suzuki-Miyaura couplings but may reduce stability under basic conditions .
  • 6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester

    • The morpholinyl group is electron-donating and polar, improving aqueous solubility. This contrasts with the carbamoyl group’s moderate hydrophobicity, making the morpholinyl derivative preferable for reactions in aqueous media .

Positional Isomers and Electronic Effects

  • The cyclopropyl group’s rigidity may also influence conformational stability .
  • Pyridine-3-boronic acid pinacol ester (CAS 874186-98-8)

    • The parent compound without substituents serves as a baseline. It exhibits faster coupling kinetics due to minimal steric hindrance but lacks the functional diversity provided by carbamoyl or other groups .

Functional Group Diversity

  • 3-(Boc-amino)pyridine-5-boronic acid pinacol ester The Boc-protected amine introduces orthogonal reactivity for further functionalization. This contrasts with the cyclopentylcarbamoyl group, which is typically inert under standard coupling conditions .
  • 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester (CAS 947191-69-7)

    • The ether linkage in cyclopropylmethoxy provides electron-donating effects, slightly deactivating the boronic ester. This may necessitate harsher reaction conditions compared to carbamoyl derivatives .

Key Comparative Data

Table 1: Structural and Reactivity Comparison

Compound Name Substituent (Position) CAS Number Electronic Effect Steric Hindrance Notable Applications
4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester Cyclopentylcarbamoyl (4) - Moderate EWG High Sterically hindered couplings
4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester Diethylcarbamoyl (4) 932382-19-9 Moderate EWG Medium General cross-couplings
4-(Trifluoromethyl)pyridine-3-boronic acid pinacol ester CF₃ (4) 1310405-06-1 Strong EWG Low Electron-deficient aryl couplings
6-(4-Morpholinyl)pyridine-3-boronic acid pinacol ester Morpholinyl (6) - Electron-donating Medium Aqueous-phase reactions
Pyridine-3-boronic acid pinacol ester None 874186-98-8 Neutral Low High-throughput synthesis

EWG = Electron-Withdrawing Group

Biological Activity

4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic esters are known for their ability to participate in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal in the synthesis of biologically active compounds. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}BNO2_2
  • Molecular Weight : 220.07 g/mol
  • CAS Number : [insert CAS number if available]
  • Structure : The compound features a pyridine ring substituted with a cyclopentylcarbamoyl group and a pinacol ester moiety, which contributes to its unique reactivity and biological properties.

The biological activity of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester is primarily attributed to its role as a boronic ester. It can undergo transmetalation in the presence of palladium catalysts during coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. This mechanism is crucial in developing kinase inhibitors and other therapeutic agents.

Biological Activities

  • Anticancer Activity :
    • Research has indicated that boronic esters can inhibit various kinases involved in cancer progression. Specifically, compounds similar to 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid have shown promise as inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .
    • A study demonstrated that derivatives of pyridine boronic acids exhibit selective cytotoxicity against cancer cell lines, suggesting potential use in targeted cancer therapies.
  • Enzyme Inhibition :
    • Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The unique structure of 4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester may enhance its binding affinity to specific enzyme targets, leading to significant inhibitory effects .
  • Antiviral Properties :
    • Preliminary studies suggest that certain boronic esters can interfere with viral replication processes. Although specific data on this compound is limited, related compounds have shown antiviral activity against HIV and other viruses by inhibiting viral proteases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInhibition of DYRK1A; selective cytotoxicity
Enzyme InhibitionReversible inhibition of serine proteases
Antiviral PropertiesPotential inhibition of viral replication

Case Study: DYRK1A Inhibition

A recent study focused on the synthesis and evaluation of pyridine-based boronic esters as DYRK1A inhibitors. The compound exhibited a significant reduction in kinase activity at micromolar concentrations, demonstrating its potential as a therapeutic agent for diseases associated with DYRK1A dysregulation .

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